2-(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)-5-(2-PYRIDYL)-1,3,4-OXADIAZOLE
Overview
Description
2-(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)-5-(2-PYRIDYL)-1,3,4-OXADIAZOLE is a heterocyclic compound that contains a pyrazole ring, an oxadiazole ring, and a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of multiple heteroatoms and functional groups in its structure makes it a versatile molecule for various chemical transformations and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)-5-(2-PYRIDYL)-1,3,4-OXADIAZOLE typically involves the construction of the pyrazole, oxadiazole, and pyridine rings followed by their subsequent coupling. One common method involves the cyclization of appropriate precursors under specific conditions:
Pyrazole Ring Formation: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-ketoester under acidic or basic conditions.
Oxadiazole Ring Formation: The oxadiazole ring can be formed by the cyclization of a hydrazide with a carboxylic acid or its derivatives in the presence of dehydrating agents.
Pyridine Ring Formation: The pyridine ring can be synthesized using methods such as the Hantzsch pyridine synthesis or the Chichibabin reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)-5-(2-PYRIDYL)-1,3,4-OXADIAZOLE can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and oxadiazole rings.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives .
Scientific Research Applications
2-(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)-5-(2-PYRIDYL)-1,3,4-OXADIAZOLE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)-5-(2-PYRIDYL)-1,3,4-OXADIAZOLE depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of multiple heteroatoms and functional groups allows for diverse interactions with biological macromolecules, leading to various pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Pyrazol-3-yl)pyridine
- 5-amino-1H-pyrazolo[4,3-b]pyridine
- 4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridines
Uniqueness
2-(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)-5-(2-PYRIDYL)-1,3,4-OXADIAZOLE is unique due to the presence of the iodine atom in the pyrazole ring and the oxadiazole ring. This unique structure allows for specific interactions and reactivity that are not observed in other similar compounds .
Properties
IUPAC Name |
2-(4-iodo-1-methylpyrazol-3-yl)-5-pyridin-2-yl-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8IN5O/c1-17-6-7(12)9(16-17)11-15-14-10(18-11)8-4-2-3-5-13-8/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLPOIKPTTYYDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=NN=C(O2)C3=CC=CC=N3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8IN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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